molecular formula C6H10F3NOS B2768838 (R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide CAS No. 1219607-85-8

(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

Cat. No.: B2768838
CAS No.: 1219607-85-8
M. Wt: 201.21
InChI Key: PLTNZADFUQGXSR-YCGNWBHESA-N
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Description

(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is a chemical compound with a unique structure that includes a trifluoroethylidene group and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with a trifluoroethylidene reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The trifluoroethylidene group can be reduced to form corresponding ethyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted sulfinamide compounds.

Scientific Research Applications

(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide exerts its effects involves interactions with specific molecular targets. The trifluoroethylidene group can interact with enzymes and receptors, potentially modulating their activity. The sulfinamide moiety may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    (S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.

Uniqueness

(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is unique due to its specific combination of a trifluoroethylidene group and a sulfinamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(R)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTNZADFUQGXSR-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219607-83-6
Record name N-((E)-2,2,2-Trifluoroethylidene)-(R)-tert-butanesulfinamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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